molecular formula C26H36N2O9 B13443416 Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

Cat. No.: B13443416
M. Wt: 520.6 g/mol
InChI Key: LNHWXEHIHXLLET-ONWCEEOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can be synthesized through a multi-step organic synthesis process. The synthesis involves the protection and deprotection of functional groups, glycosylation reactions, and the use of various reagents to achieve the desired structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods may include the use of automated synthesizers, high-throughput screening, and optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its role as an intermediate in the synthesis of complex glycans and oligosaccharides further highlights its importance in scientific research and industrial applications.

Properties

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-5,6-bis(benzylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H36N2O9/c29-13-17-20(31)22(33)23(34)26(36-17)37-24-18(14-30)35-25(28-12-16-9-5-2-6-10-16)19(21(24)32)27-11-15-7-3-1-4-8-15/h1-10,17-34H,11-14H2/t17-,18-,19-,20+,21-,22+,23-,24-,25-,26+/m1/s1

InChI Key

LNHWXEHIHXLLET-ONWCEEOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2NCC3=CC=CC=C3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2C(C(C(OC2NCC3=CC=CC=C3)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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